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D-Threose

Cat. No.: B119605
CAS No.: 95-43-2
M. Wt: 120.1 g/mol
InChI Key: YTBSYETUWUMLBZ-QWWZWVQMSA-N
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Description

Historical Perspectives on D-Threose Discovery and Stereochemical Elucidation

Otto Ruff's Contributions to Tetrose Chemistry

The German chemist Otto Ruff made a significant contribution to the field of carbohydrate chemistry with the development of a method for the controlled degradation of aldoses. This reaction, now known as the Ruff degradation, shortens the carbon chain of a sugar by one unit. In 1898, Ruff published his work on the transformation of D-glucose to D-arabinose. This method proved to be an invaluable tool in the structural elucidation of monosaccharides. By systematically shortening the carbon chains of larger sugars, chemists could relate their stereochemistry to simpler, known sugars. The Ruff degradation was instrumental for Emil Fischer in his work to determine the stereochemistry of various sugars, including establishing that D-glucose and D-mannose yielded the same product, D-arabinose, upon degradation, indicating they were epimers at the C-2 position wikipedia.org. Further degradation of D-arabinose led to the formation of D-glyceraldehyde, which helped in establishing the stereochemistry of the chiral center at C-5 wikipedia.org.

Emil Fischer's Methodologies and Stereochemical Assignment

Emil Fischer, a towering figure in organic chemistry, received the Nobel Prize in Chemistry in 1902 for his groundbreaking work on sugar and purine (B94841) syntheses. A crucial aspect of his research was the development of a two-dimensional system to represent the three-dimensional structure of chiral molecules, known as Fischer projections. This notation was essential for distinguishing between the numerous stereoisomers of monosaccharides.

Fischer's approach to determining the stereochemical configuration of aldoses was a masterpiece of logical deduction. At a time when the absolute configuration of molecules could not be determined, Fischer made an arbitrary assignment for the D-configuration of glucose and then, through a series of chemical transformations and analysis of symmetry, related the configurations of other sugars to it libretexts.orglibretexts.orglibretexts.org. The four chiral centers in an aldohexose like glucose mean there are 16 possible stereoisomers libretexts.orglibretexts.org. Fischer's work systematically narrowed down these possibilities to assign the correct structure to D-glucose and other related sugars libretexts.orglibretexts.orgdigitellinc.com. His methodologies, including the use of reactions like the Ruff degradation, allowed for the systematic determination of the stereochemical relationships between different aldoses, including the four-carbon aldotetroses, D-erythrose and this compound wikipedia.orgpearson.com.

This compound as a Monosaccharide and Aldotetrose in Carbohydrate Chemistry

This compound is classified within the broad category of carbohydrates, specifically as a monosaccharide. Monosaccharides are the simplest form of carbohydrates, often referred to as simple sugars, as they cannot be hydrolyzed into smaller carbohydrate units . They are categorized based on the number of carbon atoms they contain and the type of functional group present.

This compound is an aldotetrose chegg.com. The "-ose" suffix indicates it is a carbohydrate, "tetr-" signifies that it has a four-carbon backbone, and "aldo-" specifies that its carbonyl group is an aldehyde located at one end of the carbon chain wikipedia.orgwikipedia.orgproprep.comgithub.io. As an aldotetrose, this compound has two chiral centers, which gives rise to a total of four possible stereoisomers (2^2 = 4) libretexts.orgwikipedia.orgblogspot.comlibretexts.org.

ClassificationDescription
Monosaccharide A simple sugar that cannot be hydrolyzed to a simpler form.
Tetrose A monosaccharide containing four carbon atoms.
Aldose A monosaccharide containing an aldehyde functional group.
Aldotetrose A four-carbon monosaccharide with an aldehyde group.

Fundamental Stereochemical Principles of this compound

The structure of this compound serves as an excellent model for understanding key stereochemical concepts in carbohydrate chemistry, namely the D- and L- notation and the relationship of diastereomers.

Diastereomeric Relationship with D-Erythrose

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. This compound and D-Erythrose are stereoisomers of each other. More specifically, they are diastereomers csbsju.edulibretexts.org.

Diastereomers are stereoisomers that are not mirror images of each other csbsju.edulibretexts.org. This relationship arises when a molecule has two or more chiral centers, and the isomers differ in the configuration at one or more, but not all, of these centers. In the case of the aldotetroses, D-Erythrose and this compound, both have two chiral centers (C2 and C3). They share the same "D" configuration at the C3 carbon (the hydroxyl group is on the right in the Fischer projection). However, they differ in the spatial arrangement of the hydroxyl group at the C2 carbon. In D-Erythrose, the C2 hydroxyl group is also on the right, while in this compound, it is on the left youtube.com. This difference in configuration at one of their two chiral centers makes them diastereomers.

StereoisomerC2 -OH PositionC3 -OH PositionRelationship
D-Erythrose RightRightDiastereomer of this compound
This compound LeftRightDiastereomer of D-Erythrose

"Threo" Stereochemical Descriptor Origin and Application

The nomenclature used to describe the three-dimensional arrangement of atoms in stereoisomers is fundamental to organic chemistry. Among the historical systems for denoting relative stereochemistry, the "threo" descriptor, derived from the carbohydrate this compound, holds a significant place, particularly in the context of molecules with two adjacent chiral centers.

Origin of the "Threo" Descriptor

The terms "threo" and "erythro" originated from the study of the four-carbon aldoses (aldotetroses): threose and erythrose. wikipedia.orgchemistrysteps.com These two sugars are diastereomers, meaning they are stereoisomers that are not mirror images of each other. wikipedia.orglumenlearning.comlibretexts.org The foundational work of German chemist Emil Fischer in the late 19th century was crucial in elucidating the stereochemistry of sugars. ias.ac.inunizg.hr To represent these complex three-dimensional structures on a two-dimensional surface, Fischer developed a convention now known as the Fischer projection. news-medical.netopenstax.org

In a Fischer projection, the carbon chain is drawn vertically with the most oxidized carbon (the aldehyde group in this case) at the top. news-medical.net The vertical lines represent bonds projecting into the page, while the horizontal lines represent bonds coming out of the page. news-medical.netopenstax.org

The distinction between threose and erythrose is based on the orientation of the hydroxyl (-OH) groups on the two chiral centers (C2 and C3):

This compound : In its Fischer projection, the hydroxyl groups on the adjacent chiral carbons are on opposite sides of the vertical carbon chain. wikipedia.orgchemistrysteps.comunigoa.ac.in This specific arrangement is defined as the "threo" configuration.

D-Erythrose : In its Fischer projection, the hydroxyl groups on the adjacent chiral carbons are on the same side of the vertical carbon chain. wikipedia.orgchemistrysteps.comunigoa.ac.in This arrangement is defined as the "erythro" configuration.

Therefore, the name of the sugar this compound itself serves as the mnemonic and origin for the "threo" stereochemical descriptor. wikipedia.org

CompoundFischer ProjectionRelative ConfigurationDescriptor
D-ErythroseFischer projection of D-Erythrose-OH groups on the same side Erythro
This compoundFischer projection of this compound-OH groups on opposite sides Threo

Application of the "Threo" Descriptor

The "threo" descriptor is applied more broadly to describe the relative stereochemistry of any molecule containing two adjacent stereogenic centers. chemistrysteps.comunigoa.ac.instereoelectronics.org It is a method for distinguishing between diastereomers. wikipedia.orgbyjus.com The primary application rules are as follows:

For Fischer Projections : When a molecule with two adjacent chiral centers is drawn as a Fischer projection with the main carbon chain oriented vertically, the "threo" designation is used if similar or identical substituents on the chiral carbons are on opposite sides of the chain. stereoelectronics.orgbyjus.comaakash.ac.in

Relative Configuration : The descriptor indicates the relative configuration between the two centers, not the absolute configuration (which is designated by the Cahn-Ingold-Prelog R/S system). wikipedia.org For example, both this compound (2R, 3R) and L-threose (2S, 3S) are considered to have a "threo" configuration.

Extension Beyond Sugars : While originating in carbohydrate chemistry, the terminology is applied to other classes of compounds. For instance, the diastereomers of 2,3-dihydroxybutanoic acid can be designated as "threo" and "erythro". byjus.comaakash.ac.in

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O4 B119605 D-Threose CAS No. 95-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2,3,4-trihydroxybutanal
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InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBSYETUWUMLBZ-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101017421
Record name D-(-)-Threose
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Molecular Weight

120.10 g/mol
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CAS No.

95-43-2, 29884-64-8
Record name D-Threose
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Record name D-Threose
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Advanced Synthesis Methodologies of D Threose

Chemical Synthesis Approaches

Chemical synthesis routes for D-threose often prioritize control over stereochemistry, a critical aspect for producing the desired D-isomer.

D-Glyceraldehyde, the simplest aldose, serves as a fundamental starting material for the synthesis of this compound. The classic Kiliani–Fischer synthesis is a prominent method for extending the carbon chain of aldoses acs.orgmasterorganicchemistry.comchemicalbook.in. In this synthesis, D-glyceraldehyde reacts with a cyanide ion, adding a carbon atom at the aldehyde position to form a cyanohydrin acs.orgmasterorganicchemistry.comchemicalbook.in. Subsequent hydrolysis and catalytic hydrogenation of the nitrile group yield a mixture of the tetroses, D-erythrose and this compound acs.orgmasterorganicchemistry.comchemicalbook.in. This process introduces a new chiral center, resulting in a diastereomeric mixture of (2R, 3R)-D-erythrose and (2S, 3R)-D-threose masterorganicchemistry.com.

More advanced and stereoselective approaches utilize protected forms of glyceraldehyde, such as D-glyceraldehyde acetonide (2,3-O-isopropylidene-D-glyceraldehyde) oup.comoup.comthieme-connect.com. A highly stereoselective route involves the addition reaction of D-glyceraldehyde acetonide with 1-(trimethylsilyl)vinyl cuprate (B13416276) reagent, which proceeds with high anti-selectivity to afford this compound derivatives oup.comoup.com. Another method involves converting an adduct derived from 2,3-O-isopropylidene-D-glyceraldehyde and 2-(trimethylsilyl)thiazole (B1297445) into D-erythrose, from which the this compound derivative can be obtained via base-catalyzed epimerization at the C-2 position thieme-connect.com. Furthermore, D-glyceraldehyde acetonide has been employed in a Strecker synthesis with benzylamine (B48309) to prepare 2-amino-2-deoxy-D-threose derivatives tandfonline.com.

This compound can also be obtained through the degradation of higher-carbon sugars. The Ruff degradation is a well-established method for synthesizing lower sugars from hexoses . For this compound, this involves the sequential oxidation and decarboxylation of D-galactose . The process typically begins with the oxidation of D-galactose to calcium D-arabonate, followed by treatment with hydrogen peroxide and ferric sulfate (B86663), which induces decarboxylation to yield this compound .

While L-ascorbic acid (Vitamin C) is a C6 sugar, its synthesis can involve C4 sugar derivatives like L-threose derivatives acs.orgtandfonline.comrsc.org. Conversely, D-glucose can be degraded to D-erythrose, and this compound can be directly prepared from D-galactose using lead tetraacetate oxidation cdnsciencepub.com. Additionally, this compound can be degraded back to D-glyceraldehyde through the Wohl degradation, which essentially reverses the Kiliani-Fischer synthesis via a nitrile intermediate acs.org.

Achieving high stereoselectivity is crucial in carbohydrate synthesis due to the presence of multiple chiral centers. As previously mentioned, the use of D-glyceraldehyde acetonide with reagents like 1-(trimethylsilyl)vinyl cuprate offers a highly stereoselective pathway to this compound derivatives oup.comoup.com. Beyond this, chemical synthesis of specific this compound derivatives, such as deuterated L-threose-4-d (4S), has been achieved with virtually complete stereoselectivity cdnsciencepub.com. This particular synthesis involves a sequence of reactions including deuteride (B1239839) reduction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, conversion of the resulting 1,5-anhydride-1-d into a 4-deoxy-6-aldehyde-hex-4-ene derivative, and subsequent ozonolysis without deuterium (B1214612) scrambling cdnsciencepub.com. General principles of asymmetric synthesis, which aim to install initial asymmetry from achiral starting materials using asymmetric catalysis or by leveraging readily available chiral precursors, are broadly applicable to carbohydrate synthesis, including this compound mdpi.com.

Enzymatic Synthesis and Biocatalysis

Enzymatic methods offer an alternative, often more environmentally friendly and highly selective route for this compound production, particularly for rare sugars that are difficult to obtain in high yields via chemical synthesis researchgate.netoup.com.

Enzymatic approaches have demonstrated the production of D-aldotetroses, including this compound, using various isomerases researchgate.netoup.comresearchgate.netnih.gov. A notable pathway involves starting with L-erythrulose. This ketotetrose is first epimerized to D-erythrulose using D-tagatose 3-epimerase, an enzyme sourced from Pseudomonas cichorii ST-24. This epimerization can convert approximately 50% of L-erythrulose to D-erythrulose researchgate.netoup.comnih.gov. Subsequently, the D,L-erythrulose mixture is isomerized to this compound using D-arabinose isomerase from Klebsiella pneumoniae 40bXX researchgate.netoup.comnih.gov. Research findings indicate a conversion rate of 9.35% for this compound from the D,L-erythrulose mixture under these conditions researchgate.netoup.comnih.gov.

Table 1: Enzymatic Production of this compound from L-Erythrulose

Enzyme SourceSubstrateProductConversion Rate (%)Reference
Pseudomonas cichorii ST-24 (D-tagatose 3-epimerase)L-ErythruloseD-Erythrulose~50% researchgate.netoup.comnih.gov
Klebsiella pneumoniae 40bXX (D-arabinose isomerase)D,L-Erythrulose mixtureThis compound9.35% researchgate.netoup.comnih.gov

Another enzyme, TM0416, a promiscuous nonphosphorylated sugar isomerase from the hyperthermophilic bacterium Thermotoga maritima, exhibits bifunctional activity. It can catalyze the isomerization of D-erythrose or this compound to D-erythrulose with conversion yields of 71% and 54.5%, respectively, after 6 hours at 80°C and pH 7 nih.govnih.gov. This enzyme is also classified as a novel type of L-ribulose 3-epimerase with D-erythrose isomerase activity nih.gov.

This compound plays a role in engineered biosynthetic pathways for the production of various compounds. For instance, in a synthetic metabolic pathway for the biosynthesis of 2,4-dihydroxybutyric acid (DHB) from ethylene (B1197577) glycol, this compound is a key intermediate nih.govresearchgate.net. In this pathway, two molecules of glycolaldehyde (B1209225) are fused by the action of a this compound aldolase (B8822740) to yield a single this compound molecule nih.govresearchgate.net. The this compound is then oxidized by a this compound dehydrogenase to produce D-threono-1,4-lactone, which can further convert to D-threonate nih.govresearchgate.net. This highlights this compound's utility as a substrate for various enzymes involved in carbohydrate metabolism and its potential in synthetic biology applications smolecule.comnih.govresearchgate.net.

Synthesis of Deuterium and Isotope-Labeled this compound for Mechanistic Studies

The synthesis of deuterium and other isotope-labeled compounds, including carbohydrates like this compound, is a critical area in chemical research, primarily serving to elucidate reaction mechanisms and enable detailed structural studies. Stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C) are invaluable tools for these investigations. The replacement of hydrogen atoms with deuterium simplifies Nuclear Magnetic Resonance (NMR) spectra by reducing spin-spin interactions and eliminating non-essential resonance lines, thereby aiding in the identification of coupling patterns and precise calculation of coupling constants. nih.gov Furthermore, isotope labeling allows researchers to trace the fate of specific atoms through complex biochemical pathways and chemical transformations. diva-portal.orgnih.govgoogle.comscienceopen.comnih.gov

Chemical Synthesis Approaches

Chemical methodologies for introducing stable isotopes into this compound often involve multi-step synthetic routes designed to achieve high stereoselectivity and isotopic purity. A notable example involves the stereoselective deuteration of a primary carbon, as demonstrated in the synthesis of L-threose-4-d (4S). This process commenced with the deuteride reduction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide. The resulting 1,5-anhydride-1-d was then converted into a 4-deoxy-6-aldehyde-hex-4-ene derivative. Subsequent ozonolysis of this intermediate yielded the desired L-threose-4-d (4S) without deuterium scrambling. This sophisticated approach effectively interconverted the C-4 and stereoselectively-deuterated C-1 positions of the hexose (B10828440) precursor to become the C-1 and stereoselectively-deuterated C-4 positions, respectively, within the L-threose molecule. cdnsciencepub.comcdnsciencepub.com This method highlights the precision achievable in chemical synthesis for site-specific deuterium incorporation.

Beyond direct synthesis, isotope-labeled this compound derivatives can serve as crucial building blocks for the preparation of more complex labeled molecules. For instance, 2,4-O-benzylidene-D-[4-²H1]threose has been utilized in condensation reactions with trideuteriomethylmagnesium iodide to synthesize various deuterated mevalonolactone (B1676541) isotopomers. researchgate.net This demonstrates the utility of pre-labeled this compound as a chiral pool starting material for intricate synthetic endeavors aimed at mechanistic investigations.

Enzymatic Synthesis Approaches

Enzymatic methods offer an alternative or complementary route for isotope labeling, often providing high specificity under mild conditions. An example of enzymatic deuterium incorporation into a this compound derivative was observed during the epimerization of D-erythrose 4-phosphate (Ery4P) in the presence of heavy water (²H₂O). An enzyme preparation from bovine liver facilitated this reaction, leading to the incorporation of approximately one deuterium atom per molecule of the enzymatic epimerization product, this compound 4-phosphate. nih.gov While this particular study focused on a phosphorylated derivative and involved intramolecular hydrogen transfer, it illustrates the potential of enzymatic systems to introduce isotopic labels into carbohydrate structures or their metabolic intermediates.

Commercial Availability of Labeled this compound

For researchers requiring isotope-labeled this compound, certain ¹³C-labeled variants are available through custom synthesis. These include this compound-[1-¹³C] and this compound-[2-¹³C], which incorporate carbon-13 at specific positions of the this compound carbon backbone. Such commercially available labeled compounds, often with high isotopic purity (e.g., 95% by CP; 98% atom ¹³C), facilitate studies where precise positional labeling is required without undertaking complex de novo synthesis.

Table: Identified Isotope-Labeled this compound Compounds

Compound NameIsotope LabelingCAS NumberPubChem CID (Parent Compound)Purity/Atom % (if available)
This compoundUnlabeled95-43-2439665-
This compound-[1-¹³C]¹³C at C-170849-20-643966595% by CP; 98% atom ¹³C
This compound-[2-¹³C]¹³C at C-2478506-49-943966595% by CP; 98% atom ¹³C
L-Threose-4-d (4S)Deuterium at C-4Not specified441031 (for L-Threose)Highly stereoselective cdnsciencepub.com
D-[4-²H1]threoseDeuterium at C-4Not specified439665Used as building block researchgate.net
This compound 4-phosphateDeuteriumNot specified-~1 atom ²H incorporated nih.gov

Biochemical Metabolism and Biological Interactions of D Threose

D-Threose in Carbohydrate Metabolic Pathways

Role as a Metabolic Intermediate

This compound, a C4 aldose, functions as a metabolic intermediate in specific biochemical pathways. thegoodscentscompany.commycocentral.eunih.gov Its presence allows researchers to trace and gain insights into how sugars are processed within cells, particularly in bacteria and other organisms. thegoodscentscompany.commycocentral.eu For instance, in Mycobacterium smegmatis, this compound 4-phosphate is formed within the L-threitol catabolism pathway. This occurs through the isomerization of D-erythrulose 4-phosphate, a reaction catalyzed by the enzyme DerI2. nih.gov this compound can also be synthesized through aldolase-catalyzed condensation reactions involving glycolaldehyde (B1209225). mycocentral.eufishersci.ca

Phosphorylation and Subsequent Reactions (e.g., Threose-4-Phosphate)

A key metabolic step for this compound involves its phosphorylation to form this compound 4-phosphate. mycocentral.eu This phosphorylated derivative is an active participant in various subsequent biochemical reactions. mycocentral.eu An enzyme isolated from beef liver has been shown to catalyze the interconversion of D-erythrose 4-phosphate to D-erythrulose 4-phosphate and this compound 4-phosphate, highlighting the metabolic connections between these tetrose phosphates. Furthermore, both this compound 4-phosphate (D-T4P) and its L-stereoisomer, L-threose 4-phosphate (L-T4P), serve as substrates for 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAH7P synthase) in organisms such as Escherichia coli and Pyrococcus furiosus. Beyond its direct metabolic involvement, this compound can be chemically phosphorylated to yield this compound 1,2-cyclic phosphate (B84403). A notable derivative, this compound 2,4-diphosphate, acts as an inhibitor of glyceraldehyde 3-phosphate dehydrogenase, an enzyme crucial for the sixth step of glycolysis, thereby impeding the progression of this central metabolic pathway.

Comparison with Major Metabolic Sugars

This compound, as a four-carbon sugar (tetrose), differs structurally and metabolically from major six-carbon metabolic sugars (hexoses) like glucose and fructose. fishersci.nowikipedia.orgnih.gov Unlike glucose, which is a universally abundant and primary energy source in many organisms, this compound is considered a rare sugar, occurring in much smaller quantities in nature. fishersci.nowikipedia.org While D-erythrose 4-phosphate is a known intermediate in central pathways such as the pentose (B10789219) phosphate pathway and the Calvin cycle, the direct and widespread involvement of this compound or this compound 4-phosphate in these core metabolic routes is less extensively documented compared to its diastereomer. Instead, this compound's metabolic roles appear to be more specialized, often acting as an intermediate in specific degradation pathways or as a building block in synthetic metabolic routes, such as the biosynthesis of 2,4-dihydroxybutyric acid. fishersci.ca

Enzymatic Interactions and Specificity

This compound as an Enzyme Substrate

This compound functions as a substrate for various enzymes involved in sugar metabolism. thegoodscentscompany.commycocentral.eu For instance, the enzyme D-threitol dehydrogenase (dthD) from Mycolicibacterium smegmatis can utilize this compound as a substrate in its NAD-dependent reversible oxidation reaction, although its catalytic efficiency (kcat) is lower with this compound (0.71 sec⁻¹) compared to its primary substrate, D-threitol (6.97 sec⁻¹). The Michaelis constant (Km) for this compound with this enzyme is 1.2 mM.

Erythrose reductases, found in filamentous fungi such as Trichoderma reesei, Aspergillus niger, and Fusarium graminearum, exhibit high substrate specificity and activity towards both this compound and D-erythrose. Specifically, the Err1 enzyme from T. reesei demonstrates good catalytic efficacy (kcat/Km) with this compound. This compound aldolase (B8822740) is another enzyme that utilizes this compound, playing a role in the synthetic pathway for 2,4-dihydroxybutyric acid from glycolaldehyde. fishersci.ca Additionally, D-arabinose isomerase from Klebsiella pneumoniae has been shown to isomerize D,L-erythrulose mixtures to produce this compound.

Table 1: Kinetic Parameters for D-Threitol Dehydrogenase (dthD) from Mycolicibacterium smegmatis

SubstrateKm (mM)kcat (s⁻¹)
D-Threitol0.526.97
This compound1.20.71
D-Erythrulose0.0487.32

Effects on Enzyme Function (e.g., Mannitol (B672) Dehydrogenase Suppression)

Beyond serving as a substrate, this compound has been reported to influence the function of other enzymes. Notably, it suppresses the activity of mannitol dehydrogenase. fishersci.nowikipedia.org Mannitol dehydrogenase, such as the NAD-dependent enzyme found in celery, catalyzes the interconversion between D-mannitol and D-mannose. While the suppressive effect of this compound on this enzyme has been noted, detailed mechanistic insights or specific quantitative data regarding this suppression were not extensively available in the provided sources. fishersci.nowikipedia.org

Another significant effect on enzyme function is exerted by this compound 2,4-diphosphate, which acts as an inhibitor of glyceraldehyde 3-phosphate dehydrogenase. This inhibition is critical as glyceraldehyde 3-phosphate dehydrogenase is a key enzyme in the glycolytic pathway, and its suppression by this compound 2,4-diphosphate can effectively halt glycolysis.

Aldose Reductase Activity with this compound

Aldose reductase (AR), an NADPH-dependent enzyme belonging to the aldo-keto reductase (AKR) superfamily, catalyzes the reduction of aldoses to their corresponding polyols. uniprot.org This enzyme exhibits broad substrate specificity and is implicated in the pathogenesis of diabetic complications in humans due to its role in converting glucose to sorbitol under hyperglycemic conditions. uniprot.org

Research has demonstrated that this compound serves as a substrate for aldose reductase. Studies utilizing human recombinant aldose reductase and extracts from human lens cortical and nuclear tissues showed sorbinil-inhibitable aldose reductase activity with L-threose as a substrate. uniprot.org Furthermore, incubation of rat lenses with [1-13C]this compound resulted in significant formation of D-threitol, indicating a rapid reduction of this compound within the lens, presumably mediated by aldose reductase. uniprot.org

The kinetic behavior of aldose reductase with various aldoses, including this compound and L-threose, has been investigated. While longer-chain aldoses may exhibit non-hyperbolic kinetics, attributed to partial nonclassical competitive inhibition by their hemiacetal forms, tetroses like L-threose have shown linear behavior in double reciprocal plots. rcsb.org Quantitative data on the specificity constants (Ks) for aldose reductase with different aldose substrates highlight the enzyme's differential activity:

Aldose SubstrateSpecificity Constant (Ks) (mM⁻¹min⁻¹)
This compound114 mpg.de
L-Threose276 mpg.de
D-Glyceraldehyde1860 mpg.de
L-Glyceraldehyde6840 mpg.de
D-Arabinose0.24 mpg.de
L-Arabinose10.8 mpg.de
D-Xylose8.4 mpg.de
L-Xylose0.48 mpg.de

Note: Ks values are reported from a study on AKR1B1 (Aldose Reductase) activity. mpg.de

Protein Binding Studies and Metabolic Pathway Impact

This compound is an active participant in biological systems, primarily through its integration into metabolic pathways and its interactions with various enzymes and biomolecules. The compound can undergo phosphorylation to form this compound 4-phosphate, an intermediate that subsequently engages in a variety of biochemical reactions. rcsb.org This phosphorylation step is crucial for its entry into broader carbohydrate metabolism, where it can influence energy production and cellular processes. uniprot.org

Studies using isotopically labeled D-[2-13C]Threose have demonstrated its utility as a precursor for investigating the pentose phosphate pathway, a central metabolic route for generating energy and nucleotides within cells. The ability to track this compound's metabolism provides valuable insights into carbohydrate utilization and energy dynamics at a cellular level.

This compound's interactions extend to various enzymes involved in carbohydrate metabolism, where it can act as a substrate, thereby influencing enzymatic activity. For instance, D-fructose-6P aldolase (FsaA) from Escherichia coli has been shown to catalyze the reversible self-aldol addition of glycolaldehyde to yield this compound, highlighting its role as a product in certain enzymatic reactions. Conversely, enzymes like this compound dehydrogenase can act on this compound, as demonstrated in Mycolicibacterium smegmatis, where it catalyzes the NAD-dependent reversible oxidation of D-threitol, with this compound serving as a substrate in the reverse reaction.

Role in Cellular Processes and Systems Biology

This compound functions as a significant metabolic intermediate within specific biochemical pathways, contributing to fundamental cellular processes. Its participation in carbohydrate metabolism directly impacts cellular energy production and the broader network of cellular activities. uniprot.org Beyond its direct metabolic roles, this compound is involved in the synthesis and degradation of other sugars, highlighting its interconnectedness within the complex web of carbohydrate biochemistry. uniprot.org

The compound's involvement in the synthesis of glucose and mannose derivatives underscores its importance for various cellular functions. These derivatives are essential components for numerous biological structures and signaling molecules. This compound's influence on enzymatic activity and its role in cellular signaling pathways further emphasize its systemic impact within biological systems.

Furthermore, the reactivity of this compound with proteins has been observed, particularly its ability to glycate and crosslink lens proteins in vitro. uniprot.org While this compound degrades slowly under certain conditions, its glycation reaction can be significantly accelerated in the presence of compounds like N alpha-acetyl-L-lysine. uniprot.org This suggests a potential role in protein modification, a critical cellular process that can affect protein function and lead to various physiological outcomes. This aspect of this compound's interaction with proteins contributes to a systems biology understanding of its potential effects on cellular integrity and function. uniprot.org

D Threose Derivatives and Their Biological Significance

Iminosugar Derivatives from D-Threose

Detailed research findings specifically on the synthesis and biological significance of iminosugar derivatives derived from this compound were not found within the provided search results.

Glycation and Protein Crosslinking by L-Threose

L-Threose (PubChem CID: 5460672), a stereoisomer of this compound, is a notable degradation product of ascorbic acid (Vitamin C, PubChem CID: 54670067) that forms at pH 7.0 in the presence of oxygen wikipedia.orgwikidata.org. Research has highlighted L-Threose's significant capacity to induce glycation and protein crosslinking.

L-Threose exhibits a potent ability to glycate and crosslink lens proteins in vitro wikipedia.orgwikidata.orgguidetopharmacology.orgwikidata.orgnih.gov. This reaction is rapid, with the addition of N-alpha-acetyl-L-lysine (PubChem CID: 92907) accelerating the disappearance of threose 30-fold, indicating a swift glycation process wikidata.org. The glycation process initiated by L-Threose can lead to the formation of protein-protein cross-links, particularly in long-lived proteins such as collagen and lens crystallins wikidata.orgnih.gov. These cross-links are a characteristic feature of Advanced Glycation End Products (AGEs).

L-Threose contributes to the formation of various AGEs, including Nε-(carboxymethyl)lysine (CML, PubChem CID: 123800), which can be generated through the reaction of L-threose with lysine (B10760008) residues fishersci.nlabertay.ac.uk. The accumulation of AGEs, partly influenced by L-Threose, can lead to pathological stiffening of biological matrices, such as the bone matrix mpg.de. Furthermore, glycation by L-Threose has been observed to introduce fluorophores into lens crystallins guidetopharmacology.org. These findings underscore the role of L-Threose in non-enzymatic protein modification processes that are implicated in aging and various disease conditions.

D-Threitol Formation and Metabolism

D-Threitol, a C4-polyol, is a prominent derivative formed from the reduction of this compound. Chemically, this compound can be converted to D-threitol using reducing agents such as sodium borohydride (B1222165) smolecule.com. In biological systems, a similar reduction is observed; for example, L-threose is rapidly reduced to L-threitol in the human lens, a process believed to be catalyzed by aldose reductase nih.gov. This enzymatic conversion highlights a natural pathway for polyol formation from aldose sugars.

In human metabolism, D-threitol is recognized as a minor metabolite of D-xylose vulcanchem.comhmdb.calmdb.caebi.ac.uk. Its presence and concentration in bodily fluids, particularly urine, have garnered attention as potential diagnostic biomarkers. Elevated urinary D-threitol levels have been associated with several metabolic disorders, including pentosuria, galactosemia, uremia, and diabetes mellitus vulcanchem.comhmdb.calmdb.ca. This association suggests that D-threitol levels could reflect derangements in carbohydrate metabolism.

Beyond human physiology, D-threitol plays crucial biological roles in other organisms. It functions as a cryoprotectant in diverse species, such as the edible fungus Armillaria mellea and the Alaskan beetle Upis ceramboides vulcanchem.comebi.ac.ukwikipedia.org. In these organisms, D-threitol helps to lower the freezing point of intracellular fluids, thereby preventing ice crystal formation and cellular damage under subzero conditions vulcanchem.com. Furthermore, advancements in biotechnology have led to the development of engineered microbial strains, like Yarrowia lipolytica, capable of efficiently producing D-threitol from erythritol, with xylitol (B92547) dehydrogenase identified as a key enzyme in this process genscript.com.

Other Biologically Active this compound Derivatives

This compound derivatives encompass a range of compounds formed through modifications of the parent monosaccharide, often involving its hydroxyl groups or aldehyde functionality georganics.sk. These derivatives are subjects of extensive research due to their diverse biological activities and their utility as chiral building blocks in synthetic chemistry smolecule.com.

A significant biologically relevant derivative is this compound 4-phosphate, which is formed via the phosphorylation of this compound . This phosphorylated form acts as a metabolic intermediate and participates in various biochemical reactions within cellular pathways . Beyond metabolic intermediates, other this compound derivatives, such as (-)-2,3-O-Isopropylidene-D-threitol and (+)-1,4-Di-O-benzyl-D-threitol, are widely utilized in organic synthesis. They serve as crucial intermediates in the preparation of carbohydrate-based pharmaceuticals and as chiral catalysts, leveraging their defined stereochemistry for selective chemical transformations smolecule.comvulcanchem.comfishersci.cafishersci.ca.

Antioxidant Properties of Derivatives

Research indicates that certain derivatives of this compound possess antioxidant properties smolecule.com. These compounds are being investigated for their potential to mitigate oxidative stress in biological systems, a process implicated in various diseases smolecule.com. While specific mechanisms and a comprehensive list of all this compound derivatives with antioxidant activity are areas of ongoing scientific inquiry, their capacity to counteract oxidative damage represents a promising avenue for therapeutic development smolecule.com.

Component in Antibiotics

This compound and its derivatives are recognized as components of certain antibiotics, contributing to their structure and biological activity ontosight.ai. The incorporation of sugar moieties is a common feature in the design and development of various pharmaceutical agents, including antimicrobial compounds ontosight.aiamazon.co.uk. For instance, this compound has been noted in the context of peptidyl nucleoside antibiotics, where D-allofurano-uronosyl pyrimidines, such as thymine (B56734) polyoxin (B77205) C and uracil (B121893) polyoxin C, form basic structural elements researchgate.net. The involvement of threose in coupling reactions during the synthesis of these compounds suggests its direct integration into the antibiotic molecular scaffold researchgate.net.

Applications of D Threose in Organic Synthesis and Chemical Biology

D-Threose as a Chiral Pool Building Block

Chiral pool synthesis is a powerful strategy in organic chemistry that leverages readily available, naturally occurring chiral compounds as starting materials for the synthesis of complex, enantiomerically pure molecules. nih.gov this compound serves as a fundamental chiral building block in this approach. sdsc.eduacs.orgfishersci.com Its unique structure enables its participation in diverse chemical reactions, making it a versatile intermediate in organic synthesis. sdsc.edu

Key Properties of this compound this compound is a white crystalline solid or syrup that is very soluble in water and slightly soluble in methanol. fishersci.nlwikidata.org

PropertyValueSource
Molecular FormulaC₄H₈O₄ fishersci.nlwikipedia.orgwikidata.org
Molecular Weight120.104 g/mol fishersci.nlwikipedia.orgacs.org
CAS Number95-43-2 fishersci.nlwikipedia.orgwikidata.orgfishersci.caacs.org
Melting Point130°C wikidata.orgacs.org
AppearanceSyrup / White crystalline solid fishersci.nlwikidata.orgfishersci.caacs.org
Solubility in WaterVery soluble fishersci.nl
Storage Temperature2-8°C wikidata.orgfishersci.cafishersci.com

Synthesis of Complex Carbohydrates and Analogs

This compound is a crucial building block for synthesizing more complex carbohydrates and their analogs. sdsc.edu Stereoselective synthesis methods are employed, such as using D-glyceraldehyde acetonide as a precursor, which allows for the efficient production of trialkoxy derivatives of this compound via stereoselective addition reactions with reagents like 1-(trimethylsilyl)vinyl cuprate (B13416276). wikipedia.orgmpg.de this compound can also undergo aldol (B89426) condensation reactions to form larger sugar molecules or derivatives. wikipedia.org

The Kiliani-Fischer synthesis, a method for lengthening the carbon chain of an aldose by one carbon atom, can utilize this compound to produce two pentoses: D-xylose and D-lyxose. sdsc.edusdsc.edu For instance, D-xylose, when oxidized to an aldaric acid, is optically inactive due to its symmetric meso compound structure, while D-lyxose forms an optically active aldaric acid, indicating its asymmetry. sdsc.edu

Precursor for Nucleoside Analog Synthesis

This compound serves as a crucial intermediate in the synthesis of nucleosides and nucleotides, making it invaluable in pharmaceutical research and development. fishersci.ca It is recognized as a building block for nucleoside analogs, which are vital for the development of antiviral and anticancer drugs. fishersci.ca Nucleoside analogs are molecules that mimic the structure of natural nucleosides, the fundamental building blocks of RNA and DNA. fishersci.cametabolomicsworkbench.org These analogs can exhibit a range of biological activities, including antiviral, anticancer, and antimicrobial effects, often by inhibiting enzymes essential for pathogen replication or by disrupting cellular processes in rapidly dividing cells like cancer cells. fishersci.ca this compound can serve as a sugar backbone in the structure of such nucleoside analogs.

Examples of nucleoside analogs include Telbivudine, Entecavir, Clevudine, Zalcitabine, Taribavirin, Stavudine, Lamivudine, Cordycepin, and Cordycepin Triphosphate, many of which are used in the treatment of viral diseases. mdpi.comnih.gov

Stereoselective Reactions in Natural Product Synthesis

The inherent chirality of this compound makes its derivatives valuable in stereoselective reactions for the synthesis of natural products. wikipedia.orgmpg.de The "threo-" prefix itself is derived from threose and is used in organic chemistry to describe general structures with adjacent chiral centers where substituents have a syn orientation in a Fischer projection. fishersci.nl The stereoselective synthesis of this compound derivatives from readily available D-glyceraldehyde acetonide has been developed, enabling highly stereoselective addition reactions. wikipedia.orgmpg.de Analogously, L-erythrulose, a diastereomer of this compound, has been successfully employed as a chiral starting material in the stereoselective synthesis of natural products like (+)-goniofufurone and (+)-cardiobutanolide, indicating the potential for this compound in similar applications.

Development of Chiral Catalysts from this compound Derivatives

This compound derivatives are currently being investigated for their potential in the development of chiral catalysts. wikipedia.org These catalysts could offer advantages in terms of selectivity and efficiency in various chemical reactions. wikipedia.org The exploration of carbohydrate-derived chiral compounds, including this compound derivatives, for catalytic applications represents an active area of research in asymmetric synthesis.

Role in Drug Design and Pharmacology

This compound's unique chemical properties are being explored for their potential in developing therapeutic strategies and new avenues in drug design. fishersci.cawikipedia.org It is recognized for its potential in the development of antiviral agents. fishersci.ca

Building Block for Pharmaceutical Compounds

This compound is utilized as a building block for the synthesis of various pharmaceutical compounds. wikidata.orgacs.org This includes its role in synthesizing derivatives of glucose and mannose, which are important in the development of pharmaceutical agents. wikidata.org These derivatives hold potential for applications in the treatment of various diseases and disorders. wikidata.org Furthermore, this compound serves as a viable building unit for drug synthesis and design, playing a crucial role in the development of new drugs and bioactive compounds. acs.org Research suggests that this compound may enhance glucose uptake in cells and improve glucose tolerance, indicating potential therapeutic applications for conditions such as diabetes. sdsc.edu Its derivatives are also being investigated for their roles in broader drug development and therapeutic strategies. sdsc.edu

Potential Therapeutic Strategies (e.g., Neurodegenerative Diseases, Cancer)

This compound is being investigated for its potential in developing therapeutic strategies for various health conditions, including neurodegenerative diseases and cancer.

In the context of neurodegenerative diseases , preliminary studies suggest that this compound may offer neuroprotective benefits in models of conditions such as Alzheimer's disease and Parkinson's disease. However, further research is necessary to fully elucidate its mechanisms of action and potential therapeutic applications in these complex disorders. wikipedia.org

For cancer treatment , this compound is being explored for its potential anti-cancer properties, possibly by interfering with specific cancer cell signaling pathways. wikipedia.org Research indicates that this compound can inhibit cancer cell growth. For instance, studies on mouse lung carcinoma (LL2) cells cultivated with this compound showed a decrease in cell proliferation as the concentration of this compound increased. fishersci.pt Furthermore, the conjugation of this compound to known anticancer agents has demonstrated enhanced efficacy. For example, chlorambucil, an alkylating agent, when linked to this compound, exhibited significantly improved activity (8-12 fold for HT29 and 15-fold for HCT15 cell lines) against cancer cells compared to the unconjugated parent compound. uni.lu Beyond direct cellular effects, threose (not specified as D- or L-threose in this particular study) has also been observed to influence the extracellular matrix, stiffening collagen and temporarily impeding the invasion capacity of cancer cells. nih.gov While D-Erythrose, another tetrose, has shown antitumor activity by inducing apoptosis and inhibiting the Warburg effect in colon cancer models, specific similar antitumor data for threose in that exact context were not found in one comparative study, although other research clearly demonstrates this compound's anticancer effects. These findings, while promising, are still considered preliminary and warrant further investigation. wikipedia.org

Material Science Applications (e.g., Biocompatible Polymers)

The distinctive chemical structure and properties of this compound are also being explored for their utility in material science, particularly in the development of biocompatible polymers. wikipedia.org

This compound-based polymers are under investigation for their potential in creating biocompatible materials suitable for applications such as drug delivery systems and tissue engineering. This interest stems from their inherent potential for biodegradability and biocompatibility. wikipedia.org An example of a this compound derivative finding application in this domain is threose nucleic acid (TNA). TNA, an artificial nucleic acid analog with an α-L-threose backbone, has demonstrated high biocompatibility and non-toxicity within living cell systems. Notably, TNA polymers can readily enter various cell lines without the need for external transfecting agents, making them promising as biocompatible antisense oligonucleotides for suppressing gene expression. The integration of this compound into biocompatible polymer structures is also indicated in patent literature, highlighting its recognition as a component for such materials.

Mechanistic Studies and Reaction Chemistry of D Threose

Epimerization and Isomerization Processes

D-Threose participates in various epimerization and isomerization processes, often influenced by pH, temperature, and the presence of catalysts. In aqueous solutions, this compound undergoes mutarotation, a process where its optical rotation changes over time as it interconverts between its different isomeric forms, including α- and β-furanose anomers. csbsju.edu

A notable interconversion occurs with its diastereomer, D-erythrose. Under the catalytic action of molybdate (B1676688) ions at 80°C for 2 hours, D-erythrose and this compound epimerize to form an equilibrium mixture where this compound predominates, with a D-erythrose to this compound ratio of approximately 3:4. chemicalpapers.com This epimerization is not accompanied by the formation of D-glycero-tetrulose, unlike transformations in pyridine. chemicalpapers.com Epimerization can also be induced by refluxing D-erythrose in anhydrous pyridine, yielding this compound along with minor quantities of D-erythrulose.

Enzymatic isomerization plays a significant role in biological systems. For instance, D-erythrose 4-phosphate can undergo enzymatic epimerization to this compound 4-phosphate. researchgate.netportlandpress.com This process involves intramolecular transfer of hydrogen atoms. researchgate.net The Lobry de Bruyn-van Ekenstein transformation, a well-known interconversion of reducing saccharides in basic media, also facilitates the transformation of an aldose into a 2-ketose and an epimeric aldose. chemicalpapers.com

Carbonyl Migrations in this compound and Derivatives

Carbonyl migrations are important intramolecular processes in sugars, leading to various structural isomers and accompanying epimerizations. Research employing chirally pure isotopically labeled D-tetroses, such as 1-¹³C-erythrose, 4-¹³C-erythrose, and 1-¹³C-Threose, has been instrumental in identifying the species formed as the carbonyl group migrates along the four-carbon chain and in assessing the rates of formation of these species. researchgate.netnih.gov This migration occurs via cis- and trans-enediol intermediates. researchgate.net These processes contribute to the complex mixture of isomers observed under certain conditions, including the formation of D-erythrulose and other racemic tetroses. researchgate.net

Aldol (B89426) Condensation Reactions Involving this compound

This compound can participate in aldol condensation reactions, which are fundamental in carbohydrate synthesis, leading to the formation of larger sugar molecules. smolecule.com Biochemically, this compound can be synthesized via aldolase-catalyzed condensation of glycolaldehyde (B1209225).

In the context of prebiotic chemistry, aldol condensations involving this compound are of particular interest. Studies have shown that tetrose sugars, including this compound and D-erythrose, can be synthesized through the aldol condensation of glycolaldehyde under plausible prebiotic conditions. pnas.orgresearchgate.netscripps.edu Notably, L-amino acid catalysts, such as proline esters and N-methyl derivatives of L-alanine, L-leucine, and L-valine, have been demonstrated to catalyze these reactions, producing D-enantiomers as the major products. lookchem.comrsc.org For instance, L-Val-L-Val dipeptide catalyst has shown significant enantiomeric excess (ee) in the synthesis of tetroses, suggesting a possible link between natural L-amino acids and D-sugars. pnas.org

Reduction and Oxidation Reactions of this compound

This compound, as an aldose, readily undergoes both reduction and oxidation reactions at its aldehyde group and hydroxyl side chains.

Formation of D-Threitol

The reduction of this compound yields D-Threitol, a sugar alcohol. smolecule.comwikipedia.org This reaction typically involves the conversion of the aldehyde group to a primary alcohol. smolecule.com When this compound is treated with reducing agents such as sodium borohydride (B1222165) (NaBH₄) in water, it forms a racemic mixture of alditols. brainly.comstackexchange.com This occurs because the reduction of the aldehyde group creates a new chiral center, leading to the production of two enantiomeric forms in equal proportions, resulting in an optically inactive product. brainly.comstackexchange.com D-Threitol belongs to the class of sugar alcohols, which are hydrogenated forms of carbohydrates where the carbonyl group has been reduced to a hydroxyl group. iarc.fr

Ruff Degradation and Related Oxidative Processes

The Ruff degradation is a significant method for shortening a carbohydrate chain by a single carbon atom. masterorganicchemistry.comorgoreview.com This process involves the sequential oxidation and decarboxylation of a sugar. For this compound, the Ruff degradation can be applied to its precursors. For example, this compound itself can be obtained from D-galactose via Ruff degradation. The process begins with the oxidation of D-galactose to calcium D-arabonate using bromine water, followed by treatment with hydrogen peroxide and ferric sulfate (B86663) to induce decarboxylation.

This compound can also undergo direct oxidation. Mild oxidation of the aldehyde group of this compound to a carboxylic acid yields D-threonic acid. Stronger oxidizing agents like nitric acid can oxidize both the aldehyde and the terminal primary alcohol group to carboxylic acids, forming an aldaric acid. libretexts.org For this compound, nitric acid oxidation yields (2S,3S)-tartaric acid. vaia.com Additionally, this compound can undergo oxidative fragmentation under alkaline conditions, producing smaller carboxylic acids such as formate (B1220265) and glycerate. The Wohl degradation is another alternative chain-shortening procedure, which is essentially the reverse of the Kiliani-Fischer synthesis. orgoreview.comlibretexts.org

Prebiotic Chemistry Relevance of this compound Reactions

This compound holds significant relevance in the context of prebiotic chemistry and the origins of life. researchgate.netnih.govproprep.comquantamagazine.org It is considered a simple sugar and a potential building block for the formation of more complex biological molecules, including precursors to RNA and DNA. proprep.com

The formation of this compound under plausible prebiotic conditions has been a key area of research. As discussed in Section 6.3, aldol condensation reactions of glycolaldehyde, catalyzed by amino acids or peptides in aqueous environments, can yield this compound and D-erythrose. pnas.orgresearchgate.netscripps.edulookchem.comrsc.org This finding is particularly important for addressing the "chirality problem" in the origin of life, as it suggests a mechanism by which natural L-amino acids could have led to the preferential formation of D-sugars. lookchem.comrsc.org

Furthermore, intramolecular processes such as carbonyl migrations and epimerizations of D-tetroses, including this compound, have been observed under mild conditions relevant to the early Earth. researchgate.netnih.gov These reactions contribute to the chemical diversity of sugars in a prebiotic environment. This compound is also commonly used in origin-of-life experiments as a stand-in for molecules that might have preceded actual RNA, particularly in studies exploring the role of chimeric nucleic acids in the emergence of life. quantamagazine.org

Advanced Analytical Methodologies for D Threose Research

Chromatographic Techniques for D-Threose Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound. These methods leverage differential affinities for stationary and mobile phases to isolate the compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is widely utilized for assessing the purity of this compound, with reported purities often exceeding 97% labproinc.comtcichemicals.comchemimpex.comglentham.com. Chiral HPLC, employing specialized cellulose-based columns, is capable of separating this compound from its enantiomers, which is crucial for studies requiring high stereochemical purity .

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound and its derivatives. Prior to GC-MS analysis, this compound typically undergoes chemical derivatization, such as reduction to polyols (e.g., threitol) followed by acetylation, or trimethylsilylation (TMS-derivatization), to enhance volatility and thermal stability nih.govnih.govnii.ac.jp. GC-MS has been instrumental in determining the enantiomeric excess of threose synthesized in various experimental settings researchgate.netpnas.org. Furthermore, its coupling with isotopic labeling makes it a vital tool for monitoring the incorporation and transformation of labeled this compound in metabolic studies smolecule.commaranasgroup.com.

Other Chromatographic Methods also play significant roles. Dowex 1×1 borate-form columns are highly effective for purifying this compound from contaminants, exploiting the compound's strong affinity for borate (B1201080) ions to achieve purities greater than 95% . Silica gel column chromatography offers effective resolution for separating methylated sugars, including this compound derivatives cdnsciencepub.comcdnsciencepub.com. Historically, paper chromatography, utilizing solvent systems like iso-propanol-water or phenol-water, has been considered a gold standard for this compound identification, exhibiting distinct Rf values and characteristic color reactions with specific staining reagents cdnsciencepub.comcdnsciencepub.com.

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques provide detailed structural and compositional information about this compound, confirming its identity, purity, and molecular transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is essential for confirming the stereochemistry of this compound and detecting any impurities present arkat-usa.orgnih.gov. In the context of metabolic research, NMR spectroscopy is extensively used to track the incorporation and fate of isotopically labeled carbons (e.g., from ¹³C-D-threose) within metabolic pathways. This allows researchers to identify new species formed during complex reactions such as carbonyl migration and epimerization nih.govsmolecule.comresearchgate.netresearchgate.netisotope.comoup.com.

Mass Spectrometry (MS) is crucial for determining the molecular weight of this compound and its various derivatives. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed for molecular weight confirmation nih.govnih.gov. GC-MS is utilized for the identification and simultaneous quantification of this compound and its phosphorylated forms (after dephosphorylation and derivatization) nih.gov. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is applied for the structural elucidation of this compound-derived protein crosslinks, providing insights into complex biochemical reactions nih.govnih.gov. Advanced approaches like ion-mobility-separation mass spectrometry allow for the online monitoring of intricate dynamic mixtures with high resolution, offering a deeper understanding of reaction networks involving sugars researchgate.netresearchgate.net.

Other Spectroscopic Methods also contribute to the comprehensive characterization of this compound. Circular Dichroism (CD) spectroscopy can differentiate this compound from its enantiomers by analyzing their unique optical activity profiles . Infrared (IR) spectroscopy provides information on characteristic functional groups, such as carbonyl and hydroxyl bands, which can vary with the physical state or chemical modifications of this compound cdnsciencepub.com. Polarimetry is routinely used to verify the optical activity of this compound samples .

Isotopic Labeling for Pathway Tracing and Elucidation

Isotopic labeling is a powerful methodology that enables researchers to track the flow of this compound through metabolic pathways by incorporating stable isotopes, such as carbon-13 (¹³C), deuterium (B1214612) (²H), or nitrogen-15 (B135050) (¹⁵N), into the molecule smolecule.commaranasgroup.combocsci.combitesizebio.commdpi.comroyalsocietypublishing.orgresearchgate.net. These isotopically labeled compounds are metabolically indistinguishable from their unlabeled counterparts but are detectable by specialized analytical instruments bitesizebio.com.

Applications of Isotopic Labeling:

Metabolic Studies: ¹³C-labeled this compound (e.g., D-[2-¹³C]Threose or D-[1-¹³C]Threose) is a valuable tool for tracing carbohydrate metabolism. This includes investigating the synthesis of other important sugars like glucose and mannose, and elucidating the intricacies of pathways such as the pentose (B10789219) phosphate (B84403) pathway smolecule.commaranasgroup.comisotope.commdpi.comacs.org. By analyzing the ¹³C enrichment patterns in downstream metabolites using NMR and MS, researchers can gain profound insights into how this compound is broken down, utilized, and transformed within biological systems smolecule.commaranasgroup.combitesizebio.commdpi.comroyalsocietypublishing.orgresearchgate.net.

Pathway Elucidation and Flux Analysis: Isotopic fingerprints, which are unique isotopologue profiles generated by the specific labeling patterns, allow for the precise tracing of reactants to products within metabolic networks royalsocietypublishing.org. This capability is critical for identifying functional enzymes, confirming metabolic pathways, and accurately determining metabolic fluxes, which are essential for constructing kinetic and metabolite network models maranasgroup.commdpi.comresearchgate.net.

Enzymatic Reaction Mechanisms: Isotopic tracing can illuminate the mechanisms of enzymatic reactions. For instance, using ²H/¹⁵N-labeled this compound can help in understanding glycosidic bond formation . Studies have also utilized [1-¹³C]this compound and NMR spectroscopy to investigate the rapid reduction of this compound to D-threitol in biological systems like rat lenses nih.gov.

Carbonyl Migration and Epimerization: ¹³C-labeled this compound is employed to study intramolecular processes, such as carbonyl migrations and epimerizations, allowing for the identification of newly formed structural isomers and the precise assessment of their formation rates researchgate.netresearchgate.net.

Advanced Techniques for Monitoring this compound in Biological Systems

Monitoring this compound in biological systems requires sophisticated techniques that can handle the complexity of biological matrices and provide dynamic, quantitative data.

Metabolic Tracing and Flux Analysis (as discussed in Section 7.3) are paramount for understanding this compound metabolism in living systems. Stable isotope-assisted metabolomics, when combined with high-resolution analytical platforms like NMR and Fourier Transform-Mass Spectrometry (FT-MS), offers dynamic insights into the fate and transformations of this compound and its derivatives maranasgroup.combitesizebio.commdpi.comresearchgate.netacs.org. This approach allows for the quantitative analysis of metabolic fluxes and the comprehensive reconstruction of complex metabolic networks maranasgroup.commdpi.comroyalsocietypublishing.orgresearchgate.net.

Quantitative GC-MS Analysis remains a cornerstone for precise quantification of this compound in biological samples. When coupled with isotopic labeling and specific derivatization protocols, GC-MS enables the simultaneous identification and accurate quantification of this compound and its phosphorylated forms (e.g., threose 4-phosphate) in biological extracts nih.gov. This method has been successfully applied to analyze this compound and threitol levels in human and rat lens tissues, providing crucial data on its biological presence and conversion nih.gov.

Ion-Mobility-Separation Mass Spectrometry (IMS-MS) represents an advanced analytical strategy for the online monitoring and analysis of highly complex dynamic mixtures, such as those encountered in biological reactions involving sugars like this compound. This technique offers unparalleled coverage and time resolution, facilitating a deeper understanding of intricate biochemical processes researchgate.netresearchgate.net.

Microfluidic Systems provide controlled, in vitro environments that can accurately simulate in vivo conditions. These systems are valuable for studying this compound metabolism and its interactions within biological contexts, offering a platform for high-throughput and precise experimentation .

Threose Nucleic Acid (TNA)-based Probes represent an innovative application demonstrating the utility of this compound as a foundational building block in advanced biological sensing. While not directly monitoring this compound itself, research has led to the development of biologically stable TNA-based probes for the real-time detection and imaging of microRNA levels in living cells. These probes, built upon a this compound sugar backbone, highlight the potential of this compound derivatives in cutting-edge diagnostic and research tools nih.gov.

Q & A

Q. How to systematically compare this compound’s reactivity across solvent systems using high-throughput screening (HTS)?

  • Methodological Answer :
  • HTS platforms : Use robotic liquid handlers to test 96+ solvent conditions.
  • Multivariate analysis (e.g., PCA) to cluster reactivity profiles.
  • Machine learning (random forests) to predict solvent effects.
    Publish raw HTS data in supplementary materials with standardized metadata .

Key Considerations for Methodological Rigor

  • Data Presentation : Use structured tables for experimental parameters (e.g., solvent polarity, reaction time) and appendices for raw data .
  • Ethical Compliance : Ensure informed consent for human specimen studies involving this compound derivatives .
  • Fraud Mitigation : Implement attention-check questions and replicate critical findings across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.